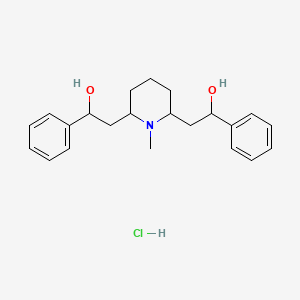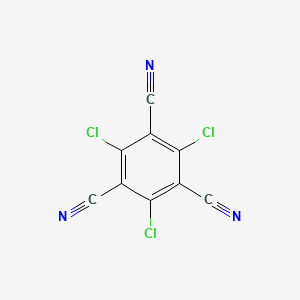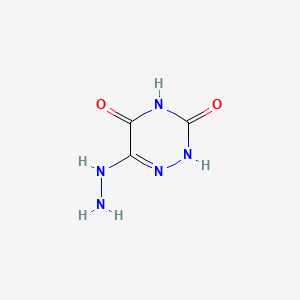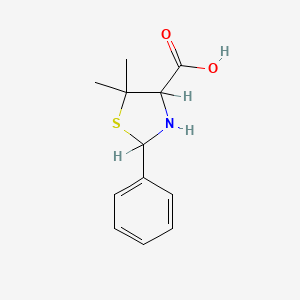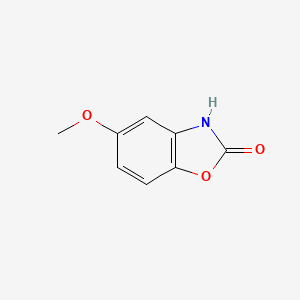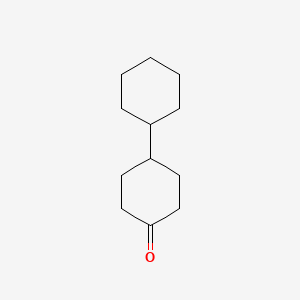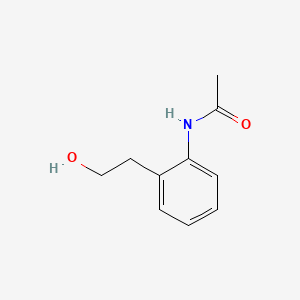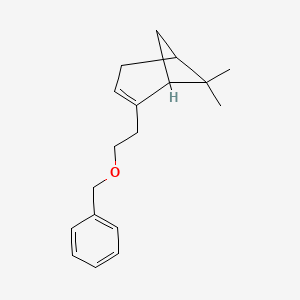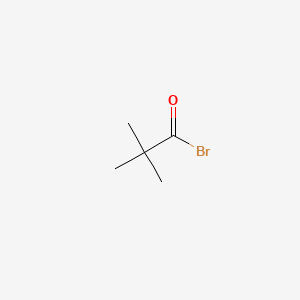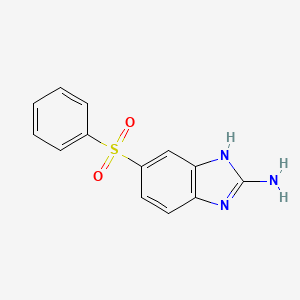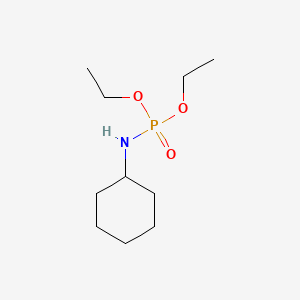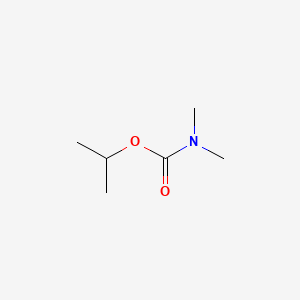
Isopropyl dimethylcarbamate
Übersicht
Beschreibung
Isopropyl dimethylcarbamate is a chemical compound . It has a molecular formula of C₆H₁₃NO₂ and a mass of 131.1732 dalton . The compound contains a total of 21 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 (thio-) carbamate (aliphatic) .
Synthesis Analysis
The synthesis of carbamates like Isopropyl dimethylcarbamate often involves the reaction of amines with organic carbonates such as dimethyl carbonate . This is an environmentally benign synthetic route to carbamate esters .
Molecular Structure Analysis
The molecular structure of Isopropyl dimethylcarbamate includes a carbamate ester functional group . The compound’s structure is characterized by its canonical SMILES representation: CC©OC(=O)N©C .
Chemical Reactions Analysis
Carbamates like Isopropyl dimethylcarbamate can undergo β-elimination during gas-phase thermolysis . The influence of structure on rates and activation energies shows that the reactions which are unimolecular involve heterolytic rather than homolytic bond fission .
Physical And Chemical Properties Analysis
Isopropyl dimethylcarbamate has a LogP value of 1.38 . This value indicates the compound’s relative lipophilicity, which can influence its behavior in biological systems and the environment.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Pollution Control
Research into the application of isopropyl dimethylcarbamate spans various fields, including environmental science, where it contributes significantly to pollution control and remediation efforts. Notably, nanotechnology offers innovative approaches for the efficient removal of pollutants and biological contaminants. Nanomaterials, characterized by their high surface area and reactivity, show promise in the detection and removal of various contaminants, including gases, chemicals, and biological substances, thus underscoring the potential of isopropyl dimethylcarbamate-related compounds in enhancing environmental health and safety (Khin et al., 2012).
Energy Conversion and Fuel Production
Isopropyl dimethylcarbamate research also intersects with energy conversion, particularly in the development of alternative fuels. The exploration of dimethyl ether (DME) as a diesel alternative highlights the role of similar compounds in achieving cleaner combustion with reduced emissions of NOx, HC, CO, and PM. This research underscores the broader potential of carbamate derivatives in contributing to sustainable energy solutions by improving fuel properties and combustion efficiency, thereby supporting environmental conservation and energy security (Park & Lee, 2014).
Chemical Sensing and Environmental Monitoring
The application of isopropyl dimethylcarbamate in chemical sensing and environmental monitoring, particularly through nanotechnology, provides crucial insights into the detection and analysis of nanoparticles. These advancements enable the precise and sensitive monitoring of environmental pollutants and have implications for the development of technologies for environmental health and safety assessments (Wang & Tao, 2014).
Advancements in Microfluidics for Biological Studies
Research in microfluidic systems using poly(dimethylsiloxane) (PDMS) underscores the potential for isopropyl dimethylcarbamate and related compounds in biological studies. These microfluidic devices facilitate miniaturized biological assays, including immunoassays and cell sorting, through efficient fluid flow control in microchannels. This area of research highlights the material's versatility in enabling precise biological analyses and its contribution to the fields of biotechnology and healthcare (Sia & Whitesides, 2003).
Zukünftige Richtungen
The future directions for Isopropyl dimethylcarbamate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. As societal attitudes and legislation continue to evolve towards environmental issues, establishing green solvents for extractions, separations, formulations, and reaction chemistry has become an increasingly important area of research .
Eigenschaften
IUPAC Name |
propan-2-yl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJFSJDRURPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191902 | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl dimethylcarbamate | |
CAS RN |
38580-89-1 | |
| Record name | 1-Methylethyl N,N-dimethylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038580891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38580-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



